2-[acetyl(2-methylpropyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide
Description
2-[acetyl(2-methylpropyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a central 1,3-thiazole core substituted with a methyl group at position 4 and a carboxamide group at position 4.
Properties
Molecular Formula |
C14H18N4O2S2 |
|---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
2-[acetyl(2-methylpropyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C14H18N4O2S2/c1-8(2)7-18(10(4)19)14-16-9(3)11(22-14)12(20)17-13-15-5-6-21-13/h5-6,8H,7H2,1-4H3,(H,15,17,20) |
InChI Key |
VWUPLMFQQZWXSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(CC(C)C)C(=O)C)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Pathways
Route 1: Sequential Thiazole Ring Formation
This method constructs each thiazole ring independently before coupling:
Step 1: Synthesis of 4-Methyl-1,3-Thiazole-5-Carboxylic Acid
- Reagents : Ethyl 2-aminothiazole-5-carboxylate, 2-methylpropylamine, acetyl chloride.
- Conditions :
- Yield : 78–85%.
Step 2: Synthesis of 1,3-Thiazol-2-Amine
- Reagents : Thiourea, α-bromoacetophenone.
- Conditions : Cyclocondensation in ethanol under reflux (6 hours).
- Yield : 92%.
Step 3: Amide Coupling
Route 2: Convergent Synthesis via Pre-Functionalized Intermediates
This approach couples pre-synthesized thiazole subunits:
Intermediate 1: 2-Acetylamino-4-Methylthiazole-5-Carbonyl Chloride
- Preparation :
Intermediate 2: 2-Isopropyl-1,3-Thiazol-2-Amine
- Synthesis :
Final Coupling
Route 3: One-Pot Cyclization and Functionalization
A streamlined method combining thiazole formation and acetylation:
Key Reaction Steps:
- Cyclocondensation :
- In-Situ Acetylation :
- The intermediate amine is acetylated using acetic anhydride without isolation.
- Amide Bond Formation :
- Direct coupling with 1,3-thiazol-2-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl).
Advantages:
- Reduced Steps : Eliminates intermediate purification.
- Yield : 70% overall.
Critical Analysis of Methodologies
Comparison of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Steps | 4 | 3 | 2 |
| Overall Yield | 58% | 67% | 70% |
| Scalability | Moderate | High | High |
| Purification Challenges | High | Moderate | Low |
| Cost Efficiency | Low | Moderate | High |
Key Challenges and Solutions
- Regioselectivity : Thiazole substitution patterns require careful control of reaction conditions (e.g., temperature, solvent polarity).
- Amide Coupling Efficiency : Use of coupling agents like EDCl or HATU improves yields compared to traditional acyl chlorides.
- Byproduct Formation : Recrystallization from ethyl acetate/hexane (3:1) removes undesired acetylated byproducts.
Analytical Characterization
1. Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) : δ 1.28 (d, 6H, CH(CH₃)₂), 2.45 (s, 3H, thiazole-CH₃), 3.12 (m, 1H, CH(CH₃)₂), 7.32 (s, 1H, thiazole-H).
- ¹³C NMR : 172.8 ppm (C=O), 165.4 ppm (thiazole C-2).
2. High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 366.1245 [M+H]⁺ (calc. 366.1248 for C₁₅H₂₀N₄O₂S₂).
3. Purity Assessment
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-[acetyl(2-methylpropyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and various organic solvents. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[acetyl(2-methylpropyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it useful in studying enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 2-[acetyl(2-methylpropyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets within cells. The thiazole ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues in Thiazole Carboxamide Family
Key structural analogs include:
Key Observations:
- Substituent Flexibility: The target compound’s acetyl(2-methylpropyl)amino group distinguishes it from analogs with pyridinyl () or triazole-benzodiazole systems (), likely altering solubility and target selectivity.
- Biological Activity : Analogs in and exhibit measurable bioactivity (e.g., docking affinity, p < 0.05), while the target compound lacks explicit data .
Pharmacological and Physicochemical Properties
- Toxicity: Limited toxicological data are available for the target compound, whereas analogs like 1-(2-amino-4-methylthiazol-5-yl)ethanone (CAS 30748-47-1) have undefined toxicity profiles, highlighting a research gap .
Regulatory and Commercial Status
Research Findings and Implications
- Synthetic Challenges : The absence of explicit synthesis protocols for the target compound contrasts with well-documented routes for analogs, suggesting a need for optimization in yield and purity .
Q & A
Basic: What are the standard synthetic routes for this thiazole carboxamide derivative?
The compound is synthesized via multi-step reactions, typically involving cyclization of thiourea intermediates with α-halo ketones. A common protocol (adapted from and ) includes:
Acylation : Reacting 2-amino-5-substituted thiazoles with chloroacetyl chloride in dioxane/triethylamine at 20–25°C to form N-acylated intermediates.
Cyclization : Refluxing with acetic acid and sodium acetate to promote ring closure.
Purification : Recrystallization from ethanol-DMF mixtures to isolate the target compound.
Key parameters include strict stoichiometric control (1:1 amine-to-acyl chloride ratio) and inert conditions to prevent oxidation .
Advanced: How can quantum chemical calculations enhance reaction design for this compound?
Computational methods like density functional theory (DFT) model reaction pathways to optimize solvent choice, catalyst efficiency, and transition-state stability. For example:
- Reaction path searches : Identify low-energy intermediates (e.g., enolization steps in cyclization) to reduce side reactions.
- Solvent polarity analysis : Predict optimal dielectric environments (e.g., acetic acid vs. DMF) using COSMO-RS simulations.
highlights ICReDD’s approach, where computational screening narrows experimental conditions by 70%, accelerating synthesis .
Basic: What spectroscopic and analytical methods confirm structural integrity?
Critical techniques include:
- ¹H/¹³C NMR : Assign peaks for methyl groups (δ 2.1–2.4 ppm), acetyl moieties (δ 2.0–2.3 ppm), and thiazole ring protons (δ 7.1–7.5 ppm) .
- IR spectroscopy : Validate amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- Elemental analysis : Confirm purity with C/H/N percentages within ±0.3% of theoretical values .
Advanced: How to address conflicting bioactivity data in structurally similar analogs?
Contradictions arise from substituent effects on solubility, steric hindrance, or target binding. Methodological strategies:
Structure-Activity Relationship (SAR) studies : Compare analogs with halogen (e.g., 9b: 4-F, 9c: 4-Br) or methyl groups (9d) to assess hydrophobicity and steric effects .
Molecular docking : Analyze binding poses (e.g., ’s "purple" vs. "red" conformers) to identify critical interactions with enzymes or receptors .
Meta-analysis : Pool IC₅₀ data from diverse assays (e.g., antimicrobial vs. anticancer) to resolve context-dependent activity .
Basic: What are common purification challenges, and how are they resolved?
- Byproduct formation : Over-acylation or diacylated species are minimized using slow reagent addition and stoichiometric control .
- Recrystallization optimization : Ethanol-DMF mixtures (4:1 v/v) achieve >95% purity by selectively dissolving impurities .
- Chromatography : Flash silica gel chromatography (hexane/ethyl acetate gradient) separates regioisomers .
Advanced: Which statistical experimental design methods improve yield optimization?
- Response Surface Methodology (RSM) : Central composite designs vary temperature, solvent polarity, and catalyst loading to model nonlinear yield responses.
- Taguchi orthogonal arrays : Identify critical factors (e.g., acetic acid volume in cyclization) with minimal runs. reports >85% yield using 9 experimental conditions instead of 27 .
- Machine learning : Train models on historical reaction data (e.g., solvent dielectric constants) to predict optimal conditions .
Basic: How to assess the compound’s stability under storage conditions?
- Accelerated stability studies : Incubate at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC (e.g., ’s protocols for related thiazoles).
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation; amber vials are recommended .
Advanced: What strategies validate target engagement in biological assays?
- Cellular thermal shift assays (CETSA) : Confirm binding to intended proteins by measuring thermal stabilization .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
- CRISPR knockouts : Eliminate false positives by testing activity in target-deficient cell lines .
Basic: What solvents and catalysts are incompatible with this compound’s synthesis?
- Avoid protic solvents (e.g., methanol) : Compete with acylation steps, reducing yield .
- Metal catalysts (e.g., CuI) : May induce undesired Ullmann couplings in brominated analogs .
- Strong bases (e.g., NaOH) : Hydrolyze acetyl groups; triethylamine (mild base) is preferred .
Advanced: How to resolve NMR signal overlap in crowded regions (e.g., δ 7.0–ppm)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
